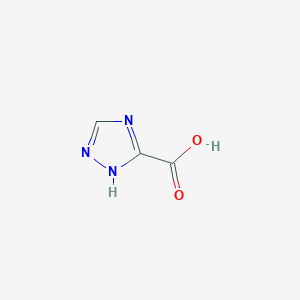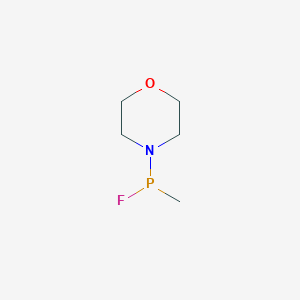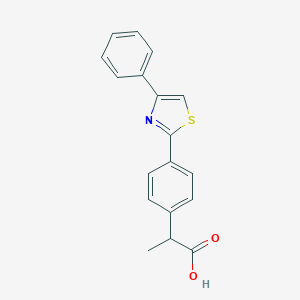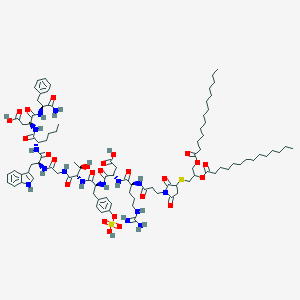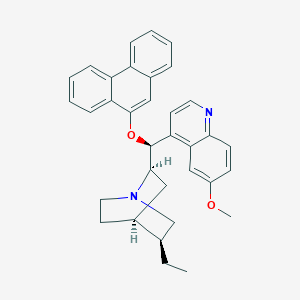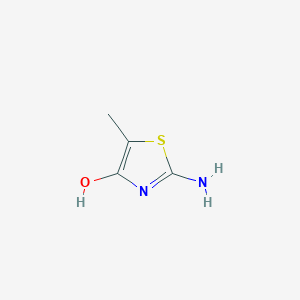
Diisopropyl(bromomethyl)boronate
Vue d'ensemble
Description
Diisopropyl(bromomethyl)boronate is an organoboron compound with the molecular formula C7H16BBrO2. It is a boronic ester that features a bromomethyl group attached to the boron atom. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl(bromomethyl)boronate can be synthesized through the reaction of diisopropylborane with bromomethane. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl(bromomethyl)boronate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation Reactions: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used to convert the boronate ester to boronic acids.
Major Products Formed
Substitution Reactions: The major products are the substituted boronate esters, which can be further functionalized.
Coupling Reactions: The primary products are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Oxidation Reactions: The main products are boronic acids or other oxidized boron compounds.
Applications De Recherche Scientifique
Diisopropyl(bromomethyl)boronate has several scientific research applications, including:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through coupling reactions. It serves as a versatile intermediate in the synthesis of complex molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Boronic esters have shown potential in enzyme inhibition and as therapeutic agents.
Medicine: Research is ongoing to explore the use of boron-containing compounds in cancer treatment and other medical applications. This compound is being investigated for its potential in drug delivery systems.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. The compound’s reactivity and versatility make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of diisopropyl(bromomethyl)boronate involves its ability to participate in various chemical reactions. In coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds.
In biological systems, boronic esters can interact with enzymes and other biomolecules, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the boronic ester.
Comparaison Avec Des Composés Similaires
Diisopropyl(bromomethyl)boronate can be compared with other boronic esters and boron-containing compounds, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid is commonly used in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It has a simpler structure and different reactivity.
Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound. It is often used to introduce boron into organic molecules.
Triisopropylborate: Similar to this compound, triisopropylborate is used in organic synthesis. it lacks the bromomethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its bromomethyl group, which provides additional reactivity and versatility in chemical reactions.
Propriétés
IUPAC Name |
bromomethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYZNZIWONBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CBr)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376285 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137297-49-5 | |
| Record name | Diisopropyl(bromomethyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (Bromomethyl)boronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Diisopropyl (Bromomethyl)boronate in the synthesis of (Hydroxymethyl)boronic acid?
A: Diisopropyl (Bromomethyl)boronate serves as a crucial starting material in the synthesis of (Hydroxymethyl)boronic acid. According to the research paper "Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester," hydrolyzing Diisopropyl (Bromomethyl)boronate leads to the formation of (Hydroxymethyl)boronic acid. [] This acid can then be further reacted with pinanediol to yield pinanediol (hydroxymethyl)boronate, a valuable intermediate in asymmetric synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


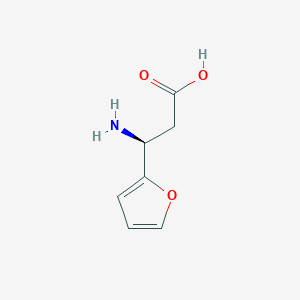
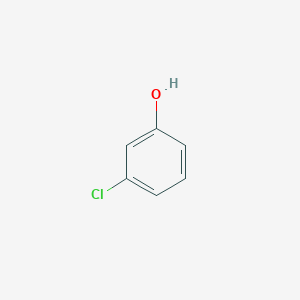
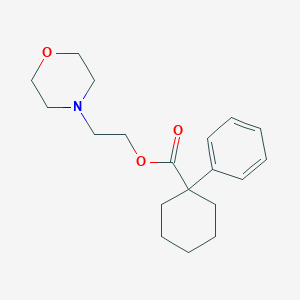

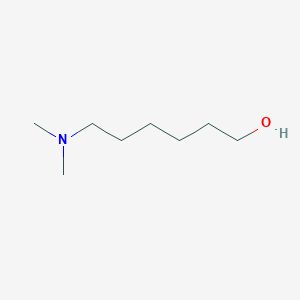
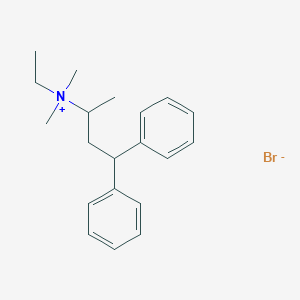
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
